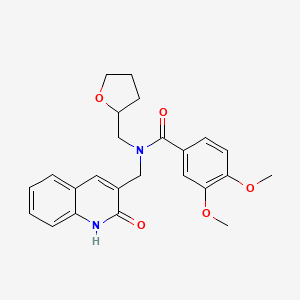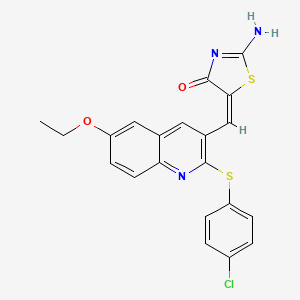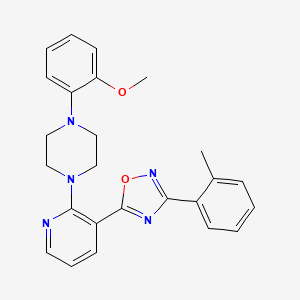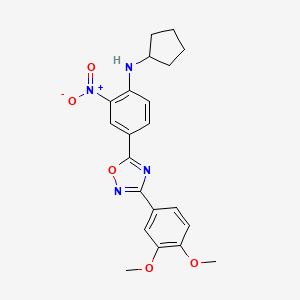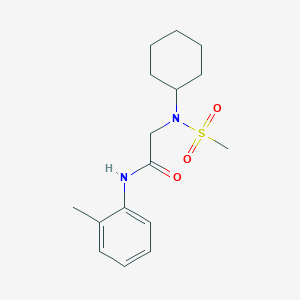
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It is a potential therapeutic agent for the treatment of cancer and other diseases. In
Wirkmechanismus
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide inhibits the activity of HAT p300/PCAF by binding to its catalytic domain. This leads to a reduction in histone acetylation, which in turn affects gene expression. This compound has been shown to selectively inhibit the acetylation of lysine residues in histone H3 and H4. This results in the downregulation of genes that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis and reduce tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide is a potent and selective inhibitor of HAT p300/PCAF. It has been extensively studied in vitro and in vivo and has shown promising results as a potential therapeutic agent. However, there are some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to work with in some assays. In addition, this compound has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide. One area of focus is the development of more potent and selective inhibitors of HAT p300/PCAF. Another area of focus is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. In addition, further studies are needed to better understand the mechanism of action of this compound and its effects on gene expression. Finally, the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
In conclusion, this compound is a promising small molecule inhibitor of HAT p300/PCAF with potential therapeutic applications in cancer and other diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide can be synthesized using a three-step process. The first step involves the synthesis of N-cyclohexylmethylamine, which is achieved by reacting cyclohexylmethylamine with chloroacetyl chloride. The second step involves the synthesis of N-(o-tolyl)acetamide, which is achieved by reacting o-toluidine with acetic anhydride. The final step involves the synthesis of this compound, which is achieved by reacting N-cyclohexylmethylamine with N-(o-tolyl)acetamide in the presence of sulfuric acid and acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(N-cyclohexylmethylsulfonamido)-N-(o-tolyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-8-6-7-11-15(13)17-16(19)12-18(22(2,20)21)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQIKXEDUKZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

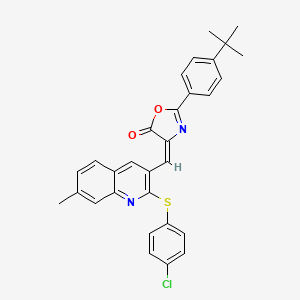
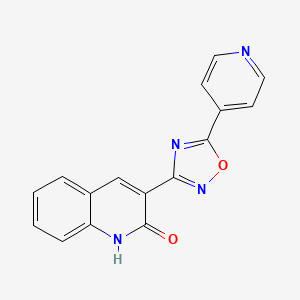
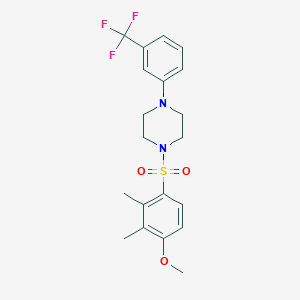
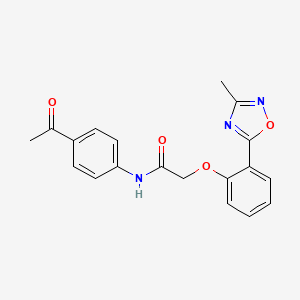
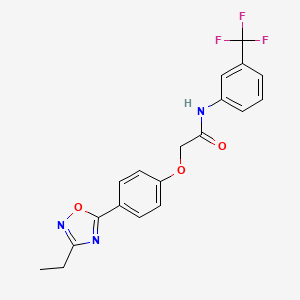
![N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703022.png)

